molecular formula C14H16ClN3O4S2 B11310236 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11310236
M. Wt: 389.9 g/mol
InChI Key: LIUMCXMDRPDIQZ-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a sulfonamide group, and a chlorobenzyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the sulfonamide group, and attachment of the chlorobenzyl moiety. Common reagents used in these reactions include chlorobenzyl chloride, thiourea, and various sulfonating agents. The reaction conditions often involve refluxing in solvents such as methanol or ethanol, with the use of catalysts like methanesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorobenzyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.

    Medicine: It may have potential as an antimicrobial or anticancer agent due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the chlorobenzyl moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-{2-[(4-fluorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the presence of the chlorobenzyl moiety, which can influence its reactivity and binding properties

Properties

Molecular Formula

C14H16ClN3O4S2

Molecular Weight

389.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C14H16ClN3O4S2/c1-9-12(13(19)18-14(20)17-9)24(21,22)16-6-7-23-8-10-2-4-11(15)5-3-10/h2-5,16H,6-8H2,1H3,(H2,17,18,19,20)

InChI Key

LIUMCXMDRPDIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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